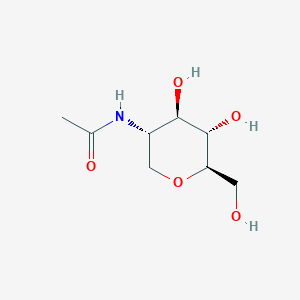
Ipodate sodium
Vue d'ensemble
Description
Il est administré par voie orale, et le contraste résultant permet une visualisation claire du canal biliaire et de la vésicule biliaire . L'ipodate de sodium a également été utilisé en dehors de l'indication pour le traitement de la maladie de Basedow et de la tempête thyroïdienne, bien qu'il ne soit pas approuvé par la FDA pour ces utilisations .
Mécanisme D'action
Ipodate sodium, also known as sodium iopodate, is an iodine-containing radiopaque contrast media used for X-rays . It has also been used to treat Graves’ disease and thyroid storm, an extreme form of hyperthyroidism .
Target of Action
The primary targets of this compound are the thyroid gland and the gallbladder . In the thyroid gland, it affects the synthesis and release of thyroid hormones, specifically T3 and T4 . In the gallbladder, it is used as a contrast agent to visualize the gallbladder and biliary channels in abdominal X-ray .
Mode of Action
This compound works by blocking the X-rays as they pass through the body, which allows for easy resolution of the bile duct and gall bladder . In the thyroid gland, it blocks the more potent form of the thyroid hormone, inhibits thyroid hormone release, and can interfere with its synthesis in some patients .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis and release of thyroid hormones. It has been shown to produce an inactivation of approximately 80% of the type II deiodinase in the pituitary and cerebral cortex . This enzyme is responsible for the conversion of T4 to the more active T3 thyroid hormone.
Pharmacokinetics
It is known that the drug is given orally . Due to its high degree of lipid solubility and radiopaque property, it is likely to be absorbed and distributed in the body where it exerts its effects .
Result of Action
The result of this compound’s action is the visualization of the gallbladder and biliary channels in abdominal X-ray . In the thyroid gland, it reduces levels of T3 and T4 . This can be beneficial in conditions such as Graves’ disease and thyroid storm, where there is an overproduction of these hormones .
Analyse Biochimique
Biochemical Properties
Ipodate sodium plays a significant role in biochemical reactions. As it is metabolized, it releases iodine into circulation . This interaction with iodine helps bring the T3 and T4 levels back down . This compound also inhibits the conversion of T4 to T3, which is more potent .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, it has been used to treat Graves’ disease and thyroid storm . Long-term treatment with this compound given by mouth reduced levels of T3 and T4 in patients . This indicates that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is quite complex. As it is metabolized, it releases iodine into circulation . This release of iodine helps bring the T3 and T4 levels back down . Furthermore, this compound inhibits the conversion of T4 to T3, which is more potent .
Temporal Effects in Laboratory Settings
It is known that iodine uptake returns to normal within seven days, indicating control with this compound .
Metabolic Pathways
This compound is involved in the metabolic pathways related to thyroid hormone regulation . It releases iodine into circulation as it is metabolized, which helps bring the T3 and T4 levels back down .
Transport and Distribution
Due to its high degree of lipid solubility , it can be inferred that it may be able to pass through lipid bilayers and distribute within cells and tissues.
Subcellular Localization
Given its role in thyroid hormone regulation , it can be hypothesized that it may localize in areas of the cell involved in hormone synthesis and regulation.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'ipodate de sodium est synthétisé par une série de réactions chimiques impliquant l'iodation d'un cycle benzénique. Le processus implique généralement les étapes suivantes :
Iodation : L'introduction d'atomes d'iode dans le cycle benzénique.
Formation du groupe propanoate : L'ajout d'un groupe propanoate au cycle benzénique iodé.
Formation du sel de sodium : La dernière étape consiste à convertir le composé en sa forme de sel de sodium.
Méthodes de production industrielle
La production industrielle de l'ipodate de sodium implique une synthèse chimique à grande échelle dans des conditions contrôlées afin de garantir une pureté et un rendement élevés. Le processus comprend :
Reflux avec de l'hydroxyde de sodium et du zinc : Cette étape consiste à faire refluxer le composé avec de l'hydroxyde de sodium et du zinc en poudre pendant 60 minutes.
Filtration et lavage : Le mélange est ensuite filtré et lavé pour éliminer les impuretés.
Titrage avec du nitrate d'argent : Le produit final est titré avec du nitrate d'argent pour s'assurer de la composition correcte.
Analyse Des Réactions Chimiques
Types de réactions
L'ipodate de sodium subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits contenant de l'iode.
Réduction : Les réactions de réduction peuvent convertir l'ipodate de sodium en différents composés iodés.
Substitution : Les atomes d'iode du composé peuvent être substitués par d'autres halogènes ou groupes fonctionnels.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions impliquant l'ipodate de sodium comprennent :
Agents oxydants : Tels que le permanganate de potassium et le peroxyde d'hydrogène.
Agents réducteurs : Tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Agents de substitution : Tels que les halogènes (chlore, brome) et d'autres groupes fonctionnels.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés iodés du benzène et leurs sels de sodium correspondants .
Applications de la recherche scientifique
L'ipodate de sodium a une large gamme d'applications de recherche scientifique, notamment :
Radiologie : Utilisé comme agent de contraste pour les rayons X afin de visualiser le canal biliaire et la vésicule biliaire.
Endocrinologie : Utilisé en dehors de l'indication pour le traitement de la maladie de Basedow et de la tempête thyroïdienne en inhibant la conversion de T4 en T3.
Pharmacologie : Étudié pour son utilisation potentielle dans la réduction des niveaux d'hormones thyroïdiennes chez les patients hyperthyroïdiens.
Toxicologie : Investigé pour ses effets sur le métabolisme de l'iode et la fonction thyroïdienne.
Mécanisme d'action
L'ipodate de sodium exerce ses effets par les mécanismes suivants :
Propriétés radio-opaques : Les atomes d'iode du composé bloquent les rayons X, permettant une visualisation claire des structures internes.
Inhibition de la conversion de T4 en T3 : L'ipodate de sodium inhibe l'enzyme responsable de la conversion de la thyroxine (T4) en triiodothyronine (T3), réduisant ainsi les niveaux d'hormones thyroïdiennes.
Libération d'iode : Au fur et à mesure que le composé est métabolisé, il libère de l'iode dans la circulation, ce qui contribue à faire baisser les niveaux de T3 et de T4.
Applications De Recherche Scientifique
Ipodate sodium has a wide range of scientific research applications, including:
Radiology: Used as a contrast agent for X-rays to visualize the bile duct and gall bladder.
Endocrinology: Used off-label for the treatment of Graves’ disease and thyroid storm by inhibiting the conversion of T4 to T3.
Pharmacology: Studied for its potential use in reducing thyroid hormone levels in hyperthyroid patients.
Toxicology: Investigated for its effects on iodine metabolism and thyroid function.
Comparaison Avec Des Composés Similaires
L'ipodate de sodium peut être comparé à d'autres agents de contraste radio-opaques contenant de l'iode, tels que :
Acide iopodique : Structure et fonction similaires, utilisées pour la cholécystigraphie.
Iodixanol : Un autre agent de contraste contenant de l'iode utilisé pour diverses procédures d'imagerie.
Iohexol : Un agent de contraste radio-opaque largement utilisé pour les scanners CT et l'angiographie.
Unicité
L'ipodate de sodium est unique en raison de son double rôle d'agent de contraste radio-opaque et de son utilisation en dehors de l'indication dans le traitement des affections thyroïdiennes. Sa capacité à inhiber la conversion de T4 en T3 le distingue des autres agents de contraste .
Propriétés
IUPAC Name |
sodium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13I3N2O2.Na/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h5-6H,3-4H2,1-2H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHZUGUCWJVEQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12I3N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048271 | |
| Record name | Ipodate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221-56-3 | |
| Record name | Ipodate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipodate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium iopodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPODATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F316LLW9WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sodium iopodate in the context of hyperthyroidism?
A: Sodium iopodate exerts its effect on hyperthyroidism primarily by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3) in peripheral tissues. [] This leads to a decrease in serum T3 levels, ultimately mitigating the effects of hyperthyroidism. [, , ] It's important to note that this effect is distinct from its action as a radiocontrast agent in cholecystography.
Q2: Are there any documented cases of sodium iopodate treatment failure in hyperthyroidism?
A: Yes, while sodium iopodate can be effective in controlling hyperthyroidism, a case study reported the development of severe resistant hyperthyroidism in a patient undergoing long-term treatment with sodium iopodate. [] This suggests that sodium iopodate may not be suitable for long-term management in all hyperthyroid patients.
Q3: How does sodium iopodate affect thyroid hormone levels in the body?
A3: Research shows that sodium iopodate administration leads to significant changes in serum iodothyronine patterns:
- Decrease in T3: Sodium iopodate causes a significant decrease in both total and free T3 levels, reaching their lowest point around day 4 after ingestion. []
- Increase in Reverse T3 (rT3): A marked increase in both total and free rT3 levels is observed, peaking around day 3 after ingestion. []
- Effect on T4: While total and free T4 levels show a slight increase, these changes are generally not statistically significant. []
- Increase in TSH: A notable increase in thyroid-stimulating hormone (TSH) levels is also observed, most prominent around day 3. []
Q4: How does the effect of sodium iopodate on thyroid hormones differ from other cholecystographic agents?
A: Studies comparing the effects of different cholecystographic agents on serum iodothyronines revealed that while they all induce a decrease in T3 and an increase in rT3, the extent of these changes varies. [] Sodium iopodate appears to cause the most significant change in rT3 levels compared to iobenzamic acid, tyropanoic acid, and iopanoic acid. []
Q5: How does sodium iopodate compare to other cholecystographic agents in terms of efficacy and side effects?
A: Clinical comparisons of sodium iopodate (Oragrafin) with other cholecystographic agents like iopanoic acid (Telepaque) [, ], tyropanoic acid (Bilopaque) [], and iocetamic acid (Cholebrine) [, ] have been conducted. While iopanoic acid tends to produce denser gallbladder shadows and higher common duct opacification, it is also associated with a higher incidence of side effects such as diarrhea and dysuria. [] Sodium iopodate, on the other hand, has a higher frequency of dim and absent gallbladder shadows and a lower incidence of common duct opacification and side effects. [] Iocetamic acid demonstrates better opacification, fewer repeat examinations, and slightly greater common duct opacification compared to sodium iopodate. []
Q6: Has sodium iopodate been studied for its potential interaction with thyroid hormone receptors at the cellular level?
A: Yes, in vitro studies using dispersed human skin fibroblasts investigated the interaction of sodium iopodate with nuclear thyroid hormone receptors. [] The study showed that sodium iopodate could interfere with the nuclear binding of triiodothyronine (T3), albeit at a much higher concentration compared to T3 itself. [] This suggests that while sodium iopodate may interact with thyroid hormone receptors, its affinity for these receptors is significantly lower than that of actual thyroid hormones.
Q7: Does sodium iopodate administration affect the pituitary-thyroid axis?
A: Research suggests that sodium iopodate administration does influence the pituitary-thyroid axis. While it leads to an increase in TSH levels, studies have shown that the pituitary gland's responsiveness to thyrotropin-releasing hormone (TRH) remains intact. [] This suggests that the observed increase in TSH is likely a compensatory response to the decrease in T3 levels rather than a direct effect of sodium iopodate on the pituitary gland.
Q8: What is known about the absorption, distribution, metabolism, and excretion of sodium iopodate?
A: Research utilizing isolated rat intestinal segments labeled with radioactive iodine (125I) provides insights into the pharmacokinetics of sodium iopodate: [, ]
- Absorption: Sodium iopodate appears to be absorbed across the intestinal mucosa, as evidenced by the transfer of radioactivity from the mucosal to the serosal side of the intestinal segments. []
- Tissue Distribution: The study shows accumulation of radioactivity in the intestinal tissue, indicating that sodium iopodate is distributed to and retained within the intestinal wall. []
- Metabolism: Analysis of the serosal fluid revealed the presence of both unchanged sodium iopodate and its metabolites, indicating that the compound undergoes metabolic transformation. []
- Excretion: While the specific excretion pathways were not fully elucidated, the presence of inorganic iodine in the serosal fluid suggests that deiodination might be one of the metabolic pathways involved. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


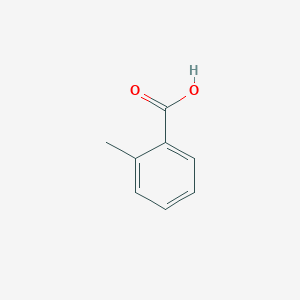






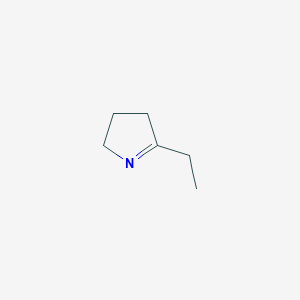

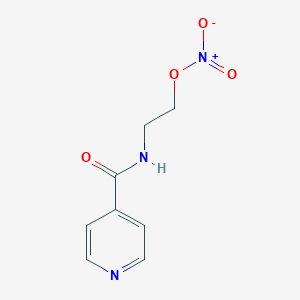
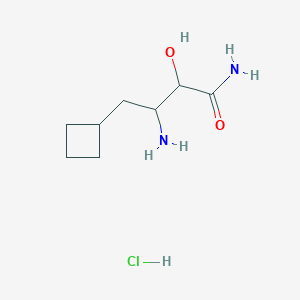

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)
